

# A Technical Guide to the Spectroscopic Data of 1H-Indol-2-Amine

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## Compound of Interest

Compound Name: *1H-indol-2-amine*

Cat. No.: B3029188

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## Introduction

**1H-Indol-2-amine**, also known as 2-aminoindole, is a fascinating heterocyclic amine that holds significant potential in medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, 2-aminoindole serves as a valuable building block for the synthesis of more complex molecules.<sup>[1][2]</sup> The introduction of an amino group at the C2 position of the indole ring profoundly influences its electronic properties and reactivity, making a thorough spectroscopic characterization essential for its identification, purity assessment, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive analysis of the spectroscopic profile of **1H-indol-2-amine**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is important to note that while the synthesis and applications of 2-aminoindoles are reported, a complete set of publicly available, experimentally verified spectroscopic data for the parent **1H-indol-2-amine** is limited. Therefore, this guide will present a combination of predicted data, supported by experimental data from closely related analogs and foundational spectroscopic principles, to offer a robust and practical resource for researchers.

## Physicochemical Properties

A foundational understanding of the physicochemical properties of **1H-indol-2-amine** is crucial for its handling, formulation, and interpretation of its spectroscopic data.

Property	Predicted/Reported Value	Notes
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>	
Molecular Weight	132.16 g/mol	
Appearance	Expected to be an off-white to yellowish solid	Based on observations of similar indole derivatives.
Solubility	Predicted to be soluble in polar organic solvents like DMSO, methanol, and DMF.	The presence of the amino and indole N-H groups allows for hydrogen bonding.
CAS Number	23856-01-9 (for the free base)	The hydrochloride salt has the CAS number 36946-70-0.[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **1H-indol-2-amine**, both <sup>1</sup>H and <sup>13</sup>C NMR provide a wealth of information regarding its unique electronic and structural features.

### <sup>1</sup>H NMR Spectroscopy: Unraveling the Proton Environment

The <sup>1</sup>H NMR spectrum of **1H-indol-2-amine** is expected to exhibit distinct signals for the aromatic protons of the indole ring, the amine protons, and the N-H proton of the pyrrole ring. The electron-donating nature of the amino group at the C2 position significantly influences the chemical shifts of the neighboring protons.

Predicted <sup>1</sup>H NMR Data (in DMSO-d<sub>6</sub>)

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H1 (N-H)	~10.5	Broad Singlet	-	The acidic proton of the indole nitrogen, its broadness is due to quadrupole broadening and exchange.
H7	~7.2	Doublet	~7.8	Aromatic proton ortho to the indole nitrogen.
H4	~7.1	Doublet	~8.0	Aromatic proton on the benzene ring.
H6	~6.8	Triplet	~7.5	Aromatic proton on the benzene ring.
H5	~6.7	Triplet	~7.5	Aromatic proton on the benzene ring.
H3	~5.9	Singlet	-	This upfield shift compared to indole is due to the strong electron-donating effect of the adjacent amino group.
-NH <sub>2</sub>	~5.0	Broad Singlet	-	These protons are exchangeable with D <sub>2</sub> O. The

chemical shift is  
concentration  
and temperature  
dependent.

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Experimental Causality:

- Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is a suitable solvent for **1H-indol-2-amine** due to its ability to dissolve polar compounds and its high boiling point, which allows for variable temperature experiments. The residual proton signal of DMSO-d<sub>6</sub> at ~2.50 ppm serves as a convenient internal reference.
- D<sub>2</sub>O Exchange: The addition of a few drops of deuterium oxide (D<sub>2</sub>O) to the NMR sample will result in the disappearance of the signals corresponding to the N-H and -NH<sub>2</sub> protons due to proton-deuterium exchange. This is a definitive method to identify these labile protons.

## **<sup>13</sup>C NMR Spectroscopy: Mapping the Carbon Skeleton**

The <sup>13</sup>C NMR spectrum provides a direct insight into the carbon framework of **1H-indol-2-amine**. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted <sup>13</sup>C NMR Data (in DMSO-d<sub>6</sub>)

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C2	~155	The carbon bearing the amino group is significantly deshielded.
C7a	~137	Bridgehead carbon.
C3a	~128	Bridgehead carbon.
C4	~120	Aromatic carbon.
C6	~118	Aromatic carbon.
C5	~115	Aromatic carbon.
C7	~110	Aromatic carbon.
C3	~95	The C3 carbon is significantly shielded due to the electron-donating resonance effect of the C2-amino group.

#### Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **1H-indol-2-amine** in approximately 0.6 mL of DMSO-d<sub>6</sub> in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition: Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
- D<sub>2</sub>O Exchange: Add 1-2 drops of D<sub>2</sub>O to the NMR tube, shake gently, and re-acquire the <sup>1</sup>H NMR spectrum to confirm the N-H and NH<sub>2</sub> signals.
- <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups, although none are expected in the core structure of **1H-indol-2-amine**.

# Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For **1H-indol-2-amine**, the IR spectrum will be dominated by the stretching and bending vibrations of the N-H and C-N bonds.

## Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Notes
3450 - 3350	N-H stretch (asymmetric, NH <sub>2</sub> )	Medium	Primary amines typically show two N-H stretching bands. <sup>[4]</sup>
3350 - 3250	N-H stretch (symmetric, NH <sub>2</sub> )	Medium	The second of the two primary amine N-H stretches. <sup>[4]</sup>
~3300	N-H stretch (indole)	Medium-Broad	The indole N-H stretch.
1650 - 1580	N-H bend (scissoring)	Medium-Strong	Characteristic for primary amines. <sup>[4]</sup>
~1620	C=C stretch (aromatic)	Medium	Aromatic ring stretching vibrations.
1335 - 1250	C-N stretch (aromatic amine)	Strong	The stretching vibration of the C2-N bond. <sup>[4]</sup>
910 - 665	N-H wag	Broad, Strong	Out-of-plane bending of the N-H bonds. <sup>[4]</sup>

## Experimental Protocol: IR Spectrum Acquisition

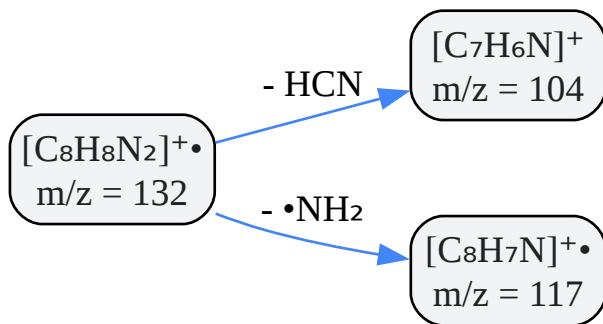
- Sample Preparation: The spectrum can be obtained using either a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory.
  - KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
  - ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

### Expected Mass Spectrometric Data

- Molecular Ion Peak ( $\text{M}^{+\bullet}$ ): For **1H-indol-2-amine** ( $\text{C}_8\text{H}_8\text{N}_2$ ), the molecular ion peak is expected at an  $\text{m/z}$  of 132.07.
- Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an even nominal molecular weight of 132.
- Major Fragmentation Pathways: Under electron ionization (EI), the molecular ion is expected to be relatively stable due to the aromatic nature of the indole ring. Key fragmentation pathways could involve:
  - Loss of HCN ( $\text{m/z}$  27) from the pyrrole ring, a common fragmentation for indoles.
  - Loss of an amino radical ( $\bullet\text{NH}_2$ ,  $\text{m/z}$  16).



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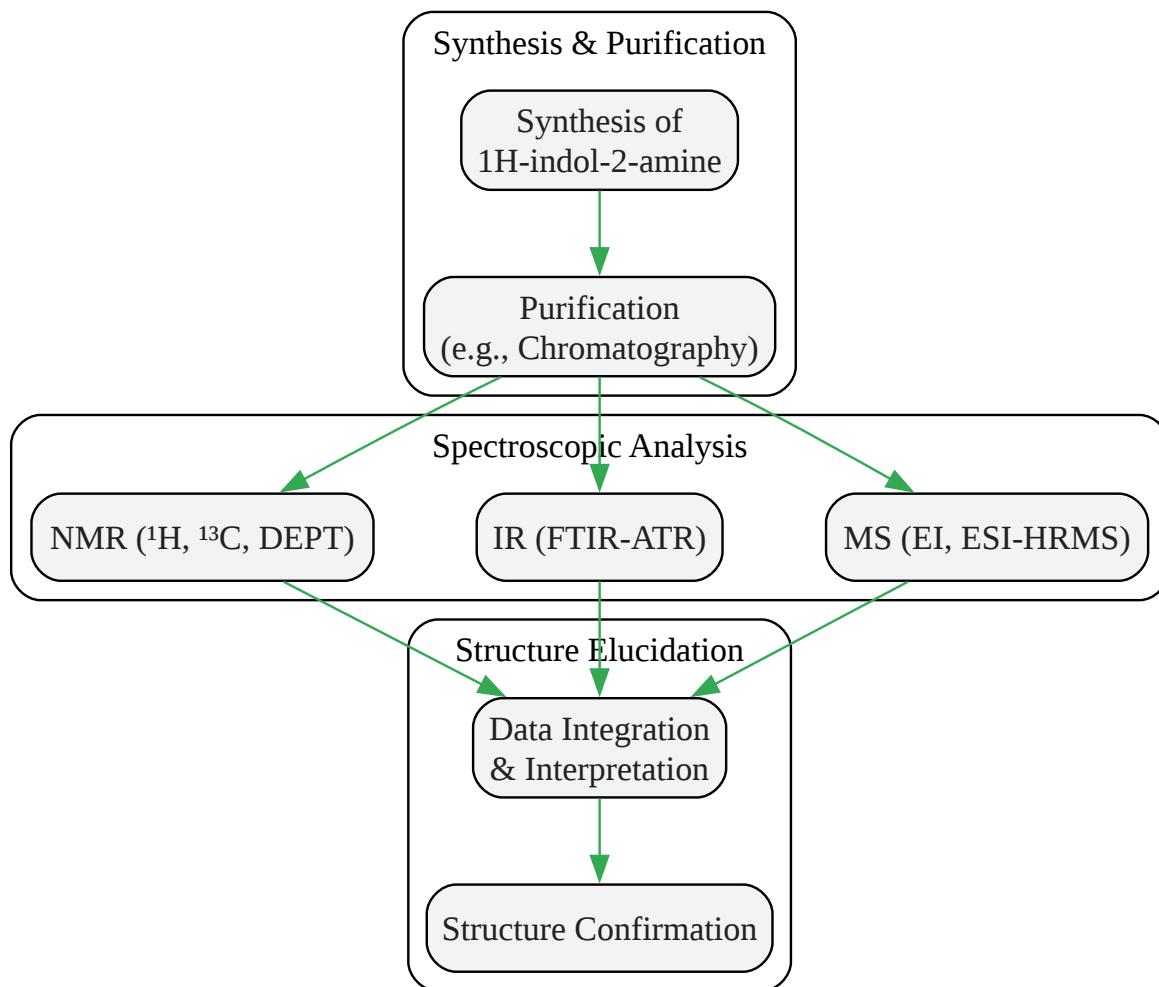
*Proposed EI-MS fragmentation of **1H-indol-2-amine**.*

#### Experimental Protocol: Mass Spectrum Acquisition

- Ionization Method: Electron Ionization (EI) is a standard method for obtaining fragmentation patterns of small molecules. Electrospray Ionization (ESI) can also be used, which would primarily show the protonated molecule  $[M+H]^{+}$  at  $m/z$  133.08.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
- High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the molecular ion and its fragments, providing an unambiguous molecular formula.

## Integrated Spectroscopic Workflow

The comprehensive characterization of **1H-indol-2-amine** relies on a synergistic workflow that integrates these spectroscopic techniques.



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*Integrated workflow for the characterization of **1H-indol-2-amine**.*

## Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for **1H-indol-2-amine**. While a complete set of experimental data remains elusive in the public domain, the combination of predicted values, data from analogous compounds, and a thorough understanding of spectroscopic principles offers a solid foundation for researchers working with this important molecule. The provided experimental protocols and workflow diagrams serve as a practical guide for the synthesis and characterization of **1H-indol-2-amine** and its derivatives,

ensuring data integrity and facilitating further research and development in the fields of medicinal chemistry and beyond.

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